Cas no 2755722-82-6 ((4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol)
![(4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol structure](https://ja.kuujia.com/scimg/cas/2755722-82-6x500.png)
(4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol
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- インチ: 1S/C14H13FO/c1-10-7-14(15)12(9-16)8-13(10)11-5-3-2-4-6-11/h2-8,16H,9H2,1H3
- InChIKey: GPTFHOXPYKLXOG-UHFFFAOYSA-N
- ほほえんだ: C1(=C(CO)C=C(C(=C1)C)C1=CC=CC=C1)F
(4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LV4-1g |
(4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol |
2755722-82-6 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR022LV4-250mg |
(4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol |
2755722-82-6 | 95% | 250mg |
$500.00 | 2025-02-13 |
(4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. Back matter
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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(4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanolに関する追加情報
Introduction to (4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol (CAS No. 2755722-82-6)
The compound (4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol (CAS No. 2755722-82-6) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of a fluorine atom at the 4-position and a methyl group at the 6-position on one of the phenyl rings imparts distinct electronic and steric properties to the molecule. Additionally, the methanol group attached to the 3-position further enhances its functional versatility.
Recent studies have highlighted the potential of (4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its role as a precursor for synthesizing novel semiconducting polymers and small molecules for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The compound's ability to undergo various chemical transformations, such as Suzuki coupling and Stille coupling reactions, makes it an invaluable building block in modern organic synthesis.
The synthesis of (4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol typically involves a multi-step process that begins with the preparation of the biphenyl core. One common approach is the Ullmann coupling reaction, which facilitates the formation of the biphenyl structure under high temperatures and catalytic conditions. Subsequent functionalization steps, including fluorination and methylation, are carefully controlled to ensure high yields and purity. The final product is obtained through rigorous purification techniques such as column chromatography and recrystallization.
In terms of physical properties, (4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol exhibits a melting point of approximately 98°C and a boiling point around 300°C under standard atmospheric pressure. Its solubility in common organic solvents like dichloromethane and THF is moderate, making it suitable for various solution-based chemical reactions. The compound's stability under ambient conditions is excellent, though it may degrade upon prolonged exposure to strong oxidizing agents or harsh acidic conditions.
One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical research. The biphenyl moiety is known to exhibit significant bioactivity across a range of biological systems, making it a valuable component in drug discovery programs targeting various diseases. For instance, recent studies have explored its potential as an inhibitor of certain kinase enzymes involved in cancer progression.
Moreover, (4-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanol has found utility in the field of supramolecular chemistry. Its ability to form stable hydrogen bonds with other molecules has been exploited in the design of self-assembling nanostructures. These structures hold potential applications in drug delivery systems and sensors for detecting environmental pollutants.
In conclusion, (4-fluoro-6-methyl-[1,1'-biphenyl]-3-yli)methanol (CAS No. 2755722–82–6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an essential tool in organic synthesis, materials science, and pharmaceutical research. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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